5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine
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Overview
Description
5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine is a synthetic compound with a molecular weight of 280.3 g/mol It is characterized by the presence of a difluoromethyl group attached to a benzimidazole ring, which is further connected to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine typically involves multiple steps. One common method includes the difluoromethylation of a benzimidazole precursor, followed by the formation of the thiazole ring . The reaction conditions often require the use of metal-based catalysts and specific reagents to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The pathways involved may include inhibition of enzyme activity or interference with signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other difluoromethylated benzimidazole derivatives and thiazole-containing molecules. Examples are:
- 1-(difluoromethyl)-1H-1,2,4-triazol-3-amine
- 5-(difluoromethyl)pyrazine-2-carboxylic acid
Uniqueness
The uniqueness of 5-[1-(difluoromethyl)-1H-1,3-benzodiazol-2-yl]-4-methyl-2,3-dihydro-1,3-thiazol-2-imine lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-[1-(difluoromethyl)benzimidazol-2-yl]-4-methyl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4S/c1-6-9(19-12(15)16-6)10-17-7-4-2-3-5-8(7)18(10)11(13)14/h2-5,11H,1H3,(H2,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJSEBIYDQUCKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC3=CC=CC=C3N2C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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